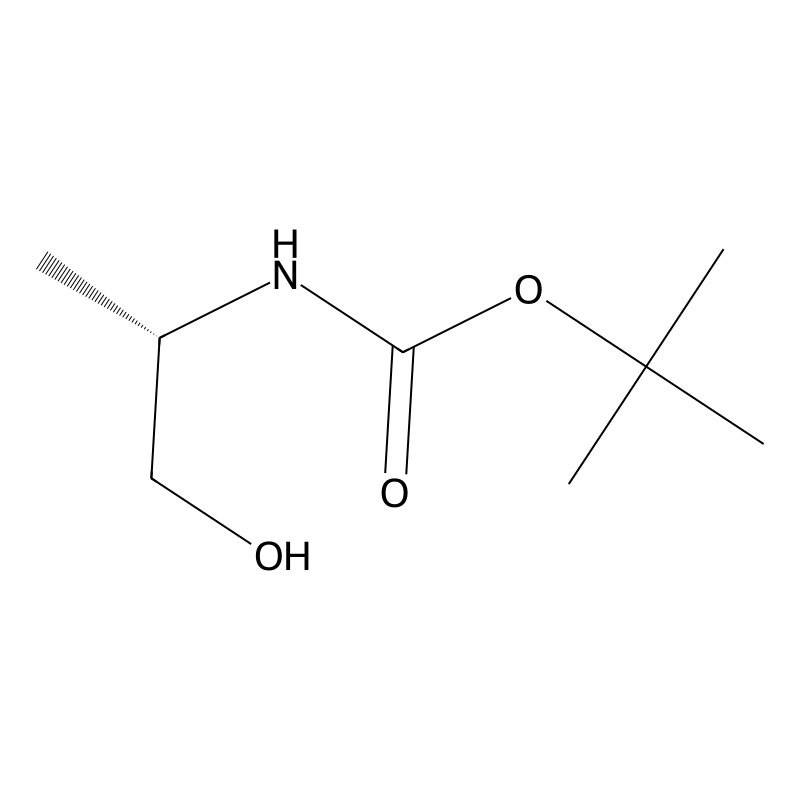

Boc-L-alaninol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protecting Group

The "Boc" (tert-butyloxycarbonyl) group in N-Boc-L-alaninol acts as a protecting group in organic synthesis []. This group can be selectively attached to the amino group (NH2) of L-alanine, an essential amino acid, to prevent unwanted reactions while allowing for further modifications at other functional groups within the molecule []. Once the desired modifications are complete, the Boc group can be easily removed under specific conditions, revealing the free amino group for further reactions []. This controlled protection and deprotection strategy is crucial for the synthesis of complex organic molecules, including peptides, pharmaceuticals, and other bioactive compounds [].

Chiral Building Block

N-Boc-L-alaninol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms: L-enantiomer and D-enantiomer. In biological systems, only the L-enantiomer of alanine is naturally occurring and plays important roles in protein synthesis and other cellular processes []. Therefore, N-Boc-L-alaninol serves as a valuable chiral building block for the synthesis of L-enantiomer-specific drugs, peptides, and other molecules with desired biological activity [].

Chemical Intermediate

N-Boc-L-alaninol can also act as a chemical intermediate in the synthesis of various other molecules. For example, it can be used to prepare cyclic peptides, which are a class of molecules with unique structural features and diverse biological functions []. Additionally, N-Boc-L-alaninol can be transformed into other valuable building blocks for the synthesis of complex organic molecules with specific properties [].

Boc-L-alaninol, also known as N-(tert-butoxycarbonyl)-L-alaninol, is a derivative of alaninol that features a tert-butoxycarbonyl protecting group. Its molecular formula is CHNO with a molecular weight of approximately 175.23 g/mol. This compound is primarily used in organic synthesis, particularly in the preparation of chiral compounds due to its optical activity. Boc-L-alaninol is recognized for its stability under standard laboratory conditions and its role as an intermediate in various

While detailed safety information might not be readily available, some general precautions are advisable when handling Boc-L-alaninol:

- Potential irritant: The presence of the Boc group and the amine functionality suggest potential irritation to skin and eyes. Standard laboratory practices for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood.

- Moderate flammability: The organic components of the molecule suggest moderate flammability. Keep the compound away from heat and ignition sources.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield L-alaninol, which is useful for further functionalization.

- Esterification: Boc-L-alaninol can react with carboxylic acids to form esters, expanding its utility in synthetic pathways.

- Amide Formation: It can undergo amide bond formation with amines, making it valuable in peptide synthesis.

The typical reaction conditions for these transformations often involve solvents like dichloromethane or methanol and can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography .

Boc-L-alaninol exhibits biological relevance primarily through its role as a building block in peptide synthesis. Compounds derived from Boc-L-alaninol have shown potential antimicrobial and antitumor activities. The presence of the alanine moiety may contribute to interactions with biological systems, enhancing the pharmacological properties of resultant compounds .

The synthesis of Boc-L-alaninol typically involves several steps:

- Protection of L-alanine: L-alanine is reacted with tert-butoxycarbonyl anhydride to introduce the protecting group.

- Reduction: The resulting compound can be reduced to yield Boc-L-alaninol.

- Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Alternative methods may include asymmetric synthesis techniques that utilize chiral catalysts to enhance yield and selectivity .

Boc-L-alaninol finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.

- Peptide Synthesis: The compound serves as a key building block for constructing peptides and proteins.

- Research: In biochemical research, Boc-L-alaninol is employed to study enzyme interactions and protein folding mechanisms .

Studies on Boc-L-alaninol's interactions focus on its role in biological systems, particularly how it influences enzyme activity and protein interactions. For instance, derivatives of Boc-L-alaninol have been examined for their ability to inhibit specific enzymes or modulate receptor activity, which could lead to therapeutic applications .

Boc-L-alaninol shares structural similarities with several other compounds that also contain alanine derivatives or protecting groups. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-L-alanine | Amino acid derivative | Commonly used in peptide synthesis; stable under acidic conditions. |

| N-Boc-D-alanine | Optical isomer of L-alanine | Exhibits different biological activities due to chirality. |

| N-Fmoc-L-alanine | Amino acid derivative | Uses a different protecting group (9-fluorenylmethyloxycarbonyl), often preferred for solid-phase peptide synthesis. |

| N-acetyl-L-alanine | Acetylated amino acid | Used in studies related to protein acetylation; lacks the bulky Boc group. |

Boc-L-alaninol's unique combination of stability, ease of modification, and biological activity makes it particularly valuable in synthetic organic chemistry compared to these similar compounds .